4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
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Overview
Description
4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common route starts with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and fluorobenzoyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the correct positioning of these groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to alter the imidazole ring or the benzoyl group.
Substitution: Halogen atoms in the chlorophenyl and fluorobenzoyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-(3-fluorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-one
- 5-(4-chlorophenyl)-3-(3-fluorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-sulfone
Uniqueness
Compared to similar compounds, 4-(4-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione stands out due to its thione group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(4-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c1-18(2)21-15(11-6-8-13(19)9-7-11)17(24)22(18)16(23)12-4-3-5-14(20)10-12/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNQOZKKNFXKHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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